

# Application Notes and Protocols for $^1\text{H}$ NMR Spectroscopy of Propyl Salicylate

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## Compound of Interest

Compound Name: *Propyl salicylate*

Cat. No.: *B7767159*

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This document provides a detailed guide to the acquisition and interpretation of the proton nuclear magnetic resonance ( $^1\text{H}$  NMR) spectrum of **propyl salicylate**. It includes a summary of spectral data, a comprehensive experimental protocol, and visual aids to facilitate understanding of the molecular structure and experimental workflow.

## Introduction to $^1\text{H}$ NMR Spectroscopy of Propyl Salicylate

Proton nuclear magnetic resonance ( $^1\text{H}$  NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For a compound like **propyl salicylate**, an aromatic ester,  $^1\text{H}$  NMR is instrumental in confirming its structure by identifying the distinct signals of the aromatic protons and the propyl chain protons.

The **propyl salicylate** molecule possesses several unique proton environments that give rise to a characteristic spectrum. The aromatic protons are influenced by the electron-withdrawing ester group and the electron-donating hydroxyl group, leading to a dispersion of their chemical shifts in the downfield region of the spectrum. The protons of the propyl chain exhibit signals in the upfield region, with their chemical shifts and multiplicities determined by their proximity to the ester oxygen and adjacent protons.

## <sup>1</sup>H NMR Spectral Data of Propyl Salicylate

The <sup>1</sup>H NMR spectrum of **propyl salicylate** was recorded in deuterated chloroform (CDCl<sub>3</sub>) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The data, including chemical shift, multiplicity, integration, and coupling constants (J), are summarized in the table below.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-6	7.83	Doublet of doublets (dd)	1H	J = 7.9, 1.7 Hz
H-4	7.42	Doublet of doublet of triplets (ddt)	1H	J = 8.4, 7.4, 1.7 Hz
H-5	6.96	Doublet of triplets (dt)	1H	J = 7.9, 1.1 Hz
H-3	6.85	Doublet of doublets (dd)	1H	J = 8.4, 1.1 Hz
-OH	10.86	Singlet (s)	1H	-
-OCH <sub>2</sub> -	4.28	Triplet (t)	2H	J = 6.7 Hz
-CH <sub>2</sub> -	1.79	Sextet (sxt)	2H	J = 7.4, 6.7 Hz
-CH <sub>3</sub>	1.02	Triplet (t)	3H	J = 7.4 Hz

Data compiled from various sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a high-quality <sup>1</sup>H NMR spectrum of **propyl salicylate**.

### 1. Sample Preparation

- Materials:
  - **Propyl salicylate** (liquid)
  - Deuterated chloroform ( $\text{CDCl}_3$ ) of high purity ( $\geq 99.8$  atom % D)
  - Tetramethylsilane (TMS)
  - NMR tube (5 mm diameter, high precision)
  - Pasteur pipette
  - Small vial
- Procedure:
  - In a clean, dry vial, add approximately 0.5-0.7 mL of  $\text{CDCl}_3$ .
  - Add one drop of **propyl salicylate** to the  $\text{CDCl}_3$ .
  - Add a small amount of TMS as an internal standard (typically 1-2 drops from a capillary tube or a pre-prepared solution of  $\text{CDCl}_3$  with TMS).
  - Gently swirl the vial to ensure the sample is homogeneously mixed.
  - Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube to a height of approximately 4-5 cm.
  - Cap the NMR tube securely.

## 2. NMR Spectrometer Setup and Data Acquisition

- Instrument: 400 MHz (or higher) NMR spectrometer
- Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ)
- Procedure:

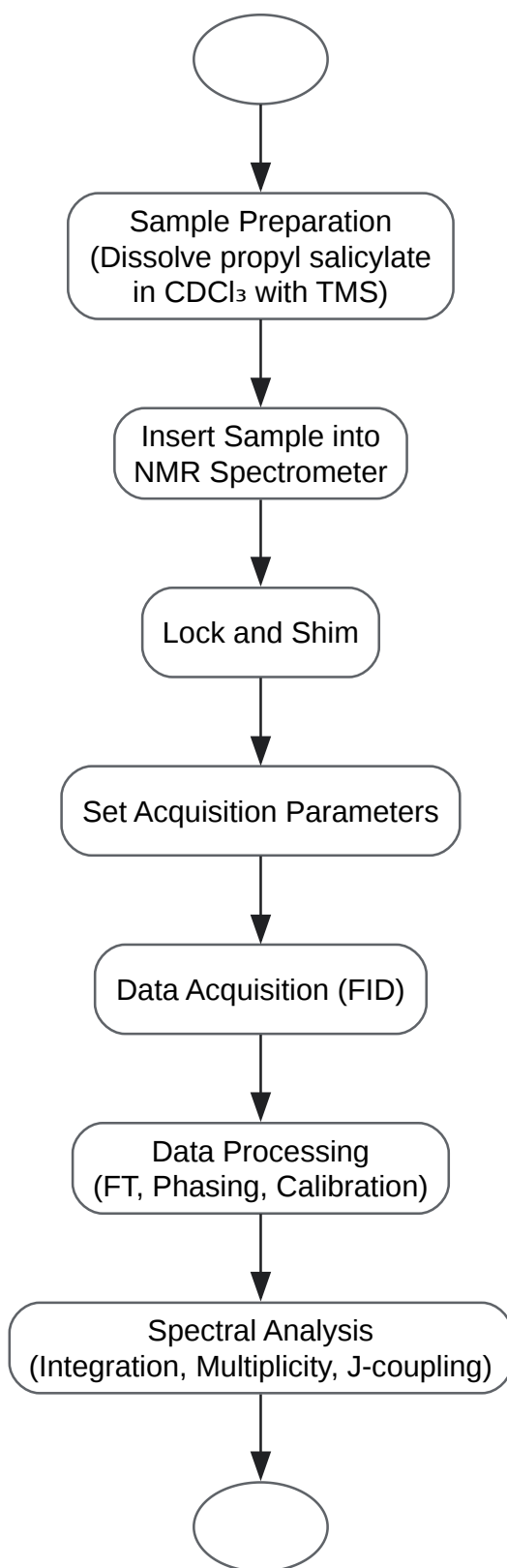
- Insert the NMR tube into a spinner turbine and place it in the sample changer or directly into the magnet.
- Lock the spectrometer onto the deuterium signal of the  $\text{CDCl}_3$  solvent.
- Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines and good resolution. Automated shimming routines are typically sufficient.
- Tune and match the probe for the  $^1\text{H}$  frequency.
- Set the acquisition parameters:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  - Spectral Width: Typically 12-16 ppm to cover the entire proton chemical shift range.
  - Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.
  - Relaxation Delay (D1): 1-2 seconds.
  - Acquisition Time (AQ): 2-4 seconds.
- Start the acquisition.

### 3. Data Processing

- After the acquisition is complete, perform a Fourier transform (FT) of the free induction decay (FID).
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each peak.
- Analyze the multiplicities and measure the coupling constants.

## Visualizations

The following diagrams illustrate the structure of **propyl salicylate** with proton assignments and the general workflow for the  $^1\text{H}$  NMR experiment.



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## References

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